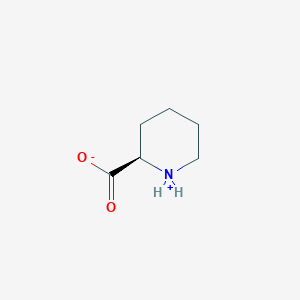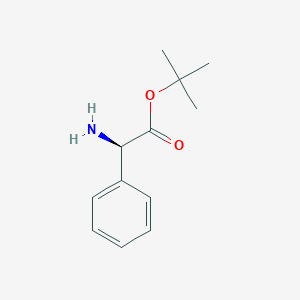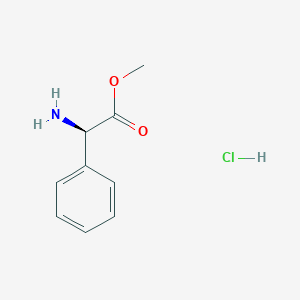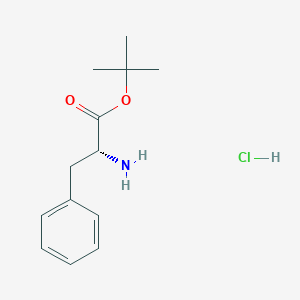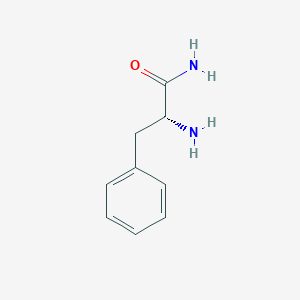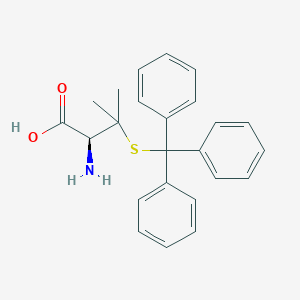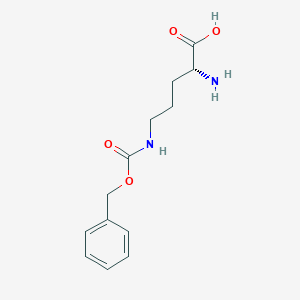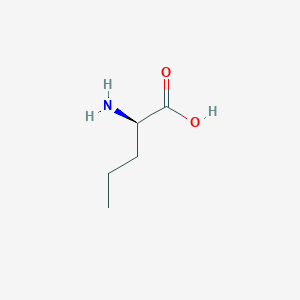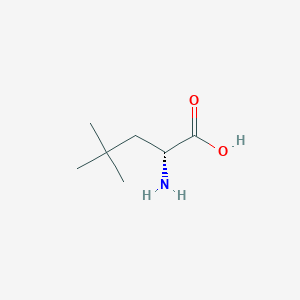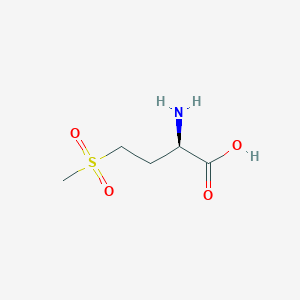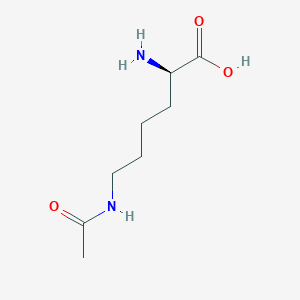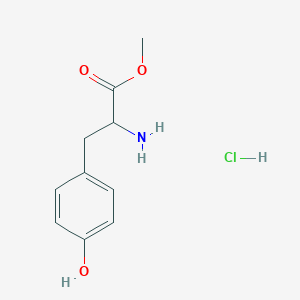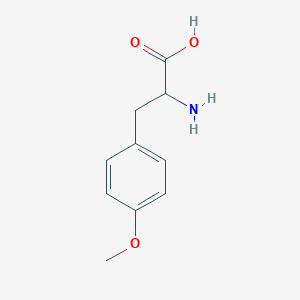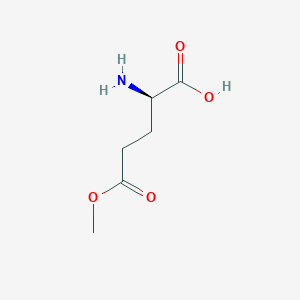
H-D-Glu(OMe)-OH
Overview
Description
“H-D-Glu(OMe)-OH” is a glutamic acid derivative . It has the molecular formula C6H11NO4 . The compound is also known by other names such as (2R)-2-amino-5-methoxy-5-oxopentanoic acid and D-Glutamic acid gamma-methyl ester .
Molecular Structure Analysis
The molecular weight of “H-D-Glu(OMe)-OH” is 161.16 g/mol . The compound has a monoisotopic mass of 161.068802 Da . The IUPAC name for the compound is (2R)-2-amino-5-methoxy-5-oxopentanoic acid .
Physical And Chemical Properties Analysis
“H-D-Glu(OMe)-OH” has a density of 1.2±0.1 g/cm3, a boiling point of 316.1±37.0 °C at 760 mmHg, and a flash point of 145.0±26.5 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 90 Å2 and a molar volume of 129.7±3.0 cm3 .
Scientific Research Applications
In proteomics, “H-D-Glu(OMe)-OH” could be used in the synthesis of peptides, which are short chains of amino acids. The methods of application or experimental procedures would typically involve peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support (like a resin bead). The “H-D-Glu(OMe)-OH” would be used as one of the building blocks in this process.
The results or outcomes obtained from such experiments would depend on the specific goals of the research. For example, the synthesized peptides could be used to study protein-protein interactions, enzyme-substrate relationships, or immune responses. Quantitative data or statistical analyses would typically involve measuring the yield and purity of the synthesized peptides, as well as their biological activity in subsequent experiments.
The methods of application or experimental procedures would typically involve peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support (like a resin bead). The “H-D-Glu(OMe)-OH” would be used as one of the building blocks in this process .
The results or outcomes obtained from such experiments would depend on the specific goals of the research. For example, the synthesized peptides could be used to study protein-protein interactions, enzyme-substrate relationships, or immune responses .
Safety And Hazards
The safety data sheet for a similar compound, “H-D-GLU(OME)-OME HCL”, suggests avoiding breathing mist, gas, or vapours, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2R)-2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25767-60-6 | |
| Record name | D-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25767-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Glu(OMe)-OH | |
CAS RN |
6461-04-7 | |
| Record name | 5-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl D-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methyl D-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



